

# Why did the higher 0.25% concentration of Dalosirvat show less effectiveness?

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# Technical Support Center: Dalosirvat (SM04554) Experimental Queries

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working with **Dalosirvat** (formerly SM04554). The information is based on available clinical trial data and pharmacological principles.

## **Frequently Asked Questions (FAQs)**

Q1: Why did the higher 0.25% concentration of **Dalosirvat** show less effectiveness in some clinical trial endpoints compared to the 0.15% concentration?

A1: The observation of a lower therapeutic effect at a higher dosage, as seen with the 0.25% concentration of **Dalosirvat** in a phase 2 clinical trial, is a known pharmacological phenomenon referred to as a biphasic dose-response or hormesis.[1][2][3][4][5] This is characterized by a stimulatory or beneficial effect at low doses and an inhibitory or toxic effect at high doses.

While the precise mechanisms for **Dalosirvat** are not definitively established, several factors could contribute to this outcome:

 Receptor Desensitization or Downregulation: Continuous or high-concentration stimulation of the Wnt signaling pathway by **Dalosirvat** could lead to a feedback mechanism that reduces



the number or sensitivity of the target receptors on the hair follicle cells. This would diminish the cellular response to the drug.

- Target Saturation: It is possible that the 0.15% concentration is sufficient to saturate the Wnt
  pathway receptors involved in hair growth. Increasing the concentration to 0.25% would not
  produce a greater effect and might trigger inhibitory secondary signaling pathways or offtarget effects.
- Cellular Stress and Toxicity: Higher concentrations of a bioactive molecule can induce cellular stress, leading to a counter-regulatory response that inhibits normal cellular processes, including hair follicle cycling.
- Formulation and Bioavailability: The physicochemical properties of the topical formulation at a higher concentration could potentially alter its absorption, diffusion, or local bioavailability in the scalp, leading to a suboptimal interaction with the target cells.

It is a crucial aspect of dose-finding studies to identify the optimal therapeutic window, and the results from the **Dalosirvat** trials suggest that for hair growth, the 0.15% concentration may be closer to this optimal range.

### **Troubleshooting Guide**

Issue: Inconsistent or suboptimal results in in-vitro/in-vivo experiments with **Dalosirvat**.

Possible Causes & Troubleshooting Steps:

- Concentration Range: Based on clinical findings, ensure your experimental design includes a
  range of concentrations that encompasses the potentially more effective lower doses. Do not
  assume a linear dose-response.
- Treatment Duration and Observation Timepoints: The effects of Wnt pathway modulation on hair follicle cycling are not immediate. Ensure your experimental timeline allows for sufficient duration to observe changes in hair growth phases. In clinical trials, observations were made at baseline, day 45, day 90, and day 135.
- Vehicle Control: The formulation vehicle can have its own effects. Always include a vehicleonly control group to accurately assess the specific effects of **Dalosirvat**.



Model System: The choice of animal model or cell line can significantly impact the results.
 Ensure the model system has a well-characterized Wnt signaling pathway relevant to hair follicle biology.

## **Quantitative Data Summary**

The following table summarizes the mean hair count data from a Phase 2 clinical trial of **Dalosirvat** (SM04554).

Treatment Group	Baseline (Mean Hair Count ± SEM)	Day 90 (Mean Hair Count ± SEM)	Day 135 (Mean Hair Count ± SEM)
Vehicle (Placebo)	114.3 (± 5.8)	115.7 (± 6.8)	111.5 (± 7.0)
0.15% Dalosirvat	104.9 (± 5.7)	110.5 (± 6.6)	115.0 (± 6.8)
0.25% Dalosirvat	110.8 (± 6.4)	117.3 (± 8.0)	118.5 (± 8.0)

Data adapted from a Phase 2 study of SM04554.

## **Experimental Protocols**

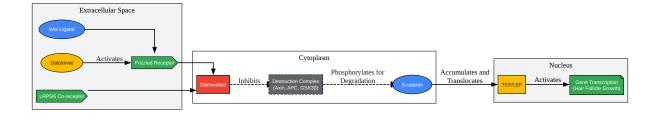
Phase 2 Clinical Trial for **Dalosirvat** (SM04554) in Androgenetic Alopecia (AGA)

- Study Design: A multi-center, randomized, double-blind, vehicle-controlled trial.
- Participants: 300 male subjects with androgenetic alopecia, aged 18 to 55 years, with a Norwood-Hamilton classification of 4, 5, 5A, 5V, or 6.
- Treatment Arms:
  - Vehicle (placebo) solution applied topically once daily.
  - 0.15% Dalosirvat solution applied topically once daily.
  - 0.25% Dalosirvat solution applied topically once daily.
- Treatment Duration: 90 days of once-daily application.



- Follow-up Period: 45 days post-treatment.
- Primary Endpoints:
  - Change in non-vellus hair count as measured by macrophotography.
  - Subjective assessment of hair growth using the Men's Hair Growth Questionnaire.
- Secondary Endpoints: Change in hair density.
- Assessments: Clinical and imaging outcomes were assessed at baseline, day 45, day 90, and day 135.

# Visualizations Signaling Pathway

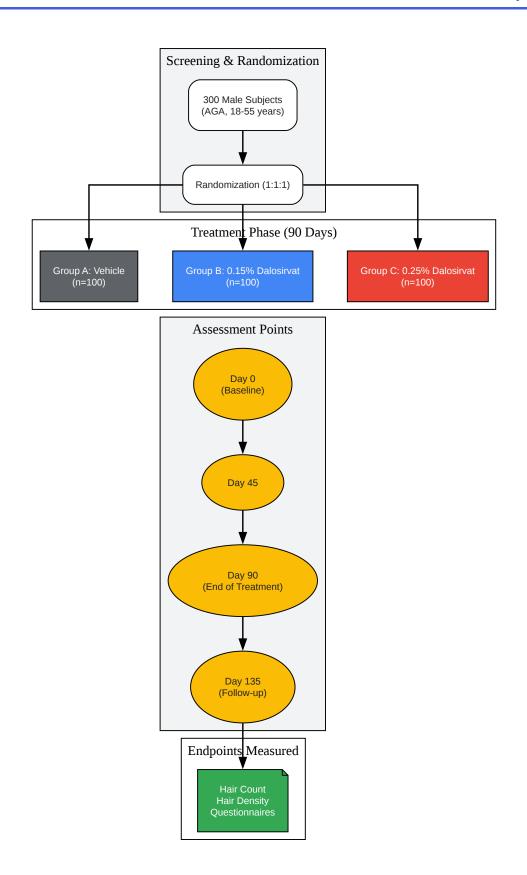


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Caption: Canonical Wnt Signaling Pathway Activation by **Dalosirvat**.

## **Experimental Workflow**





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